2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide
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Overview
Description
2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the acetamide backbone: This involves the reaction of 2-chloroacetamide with cyclohexylmethylamine under controlled conditions to form N-(cyclohexylmethyl)-2-chloroacetamide.
Introduction of the naphthalene moiety: The next step involves the reaction of the intermediate with 5-hydroxynaphthalene-1-ylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted acetamides.
Scientific Research Applications
2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological molecules, while the chlorine atom may participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(cyclohexylmethyl)-N-(naphthalen-1-yl)acetamide: Lacks the hydroxyl group on the naphthalene ring.
2-Chloro-N-(cyclohexylmethyl)-N-(5-methoxynaphthalen-1-yl)acetamide: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
The presence of the hydroxyl group on the naphthalene ring in 2-Chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide distinguishes it from similar compounds. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its class.
Properties
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c20-12-19(23)21(13-14-6-2-1-3-7-14)17-10-4-9-16-15(17)8-5-11-18(16)22/h4-5,8-11,14,22H,1-3,6-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHFZXMJEMXFSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(C2=CC=CC3=C2C=CC=C3O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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